Phenanthrene-9-thiocarboxamide

Description

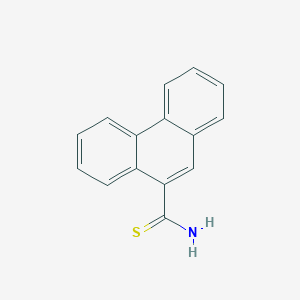

Phenanthrene-9-thiocarboxamide (C₁₅H₁₁NS) is a polycyclic aromatic hydrocarbon derivative featuring a thiocarboxamide (-C(=S)NH₂) functional group at the 9-position of the phenanthrene backbone. Its molecular weight is 237.32 g/mol, and it is commercially available at 97% purity (AldrichCPR grade) . The compound is primarily used in early-stage chemical research, as indicated by Sigma-Aldrich’s classification as a "unique chemical" for discovery purposes . Key identifiers include:

- SMILES:

NC(=S)c1cc2ccccc2c3ccccc13 - InChI Key:

IHRUNXUYYLHFBE-UHFFFAOYSA-N - CAS Number: Not explicitly listed in the evidence, but product codes (e.g., BOG00012, H54867) are provided .

Safety data classify it as a WGK 3 substance (highly hazardous to water) .

Properties

CAS No. |

1347815-05-7 |

|---|---|

Molecular Formula |

C15H11NS |

Molecular Weight |

237.32 g/mol |

IUPAC Name |

phenanthrene-9-carbothioamide |

InChI |

InChI=1S/C15H11NS/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H2,16,17) |

InChI Key |

IHRUNXUYYLHFBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthrene-9-thiocarboxamide can be synthesized through several methods. One common approach involves the reaction of phenanthrene-9-carboxylic acid with thionyl chloride to form phenanthrene-9-thiocarbonyl chloride, which is then treated with ammonia to yield this compound. The reaction conditions typically involve:

Thionyl chloride: as a reagent

Ammonia: as a nucleophile

Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: Phenanthrene-9-thiocarboxamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction can lead to the formation of thiols.

Substitution: The thiocarboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products:

Oxidation: Phenanthrene-9-sulfoxide, phenanthrene-9-sulfone.

Reduction: Phenanthrene-9-thiol.

Scientific Research Applications

Phenanthrene-9-thiocarboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of phenanthrene-9-thiocarboxamide involves its interaction with various molecular targets. It can bind to proteins and enzymes, altering their activity. The thiocarboxamide group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or electron transport in materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of Phenanthrene-9-thiocarboxamide with structurally or functionally related phenanthrene derivatives:

Functional Group and Molecular Properties

Commercial Availability and Purity

Key Research Findings and Gaps

Data Limitations : Analytical data (e.g., melting points, solubility) for this compound are sparse compared to Phenanthrene-9-carbaldehyde, which has well-documented physical properties .

Safety Contradictions : While this compound is labeled WGK 3, other derivatives lack explicit hazard classifications, highlighting inconsistencies in regulatory reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.